2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide
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Overview
Description
2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that includes a bromine atom, a carbonitrile group, and a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide typically involves multiple steps. One common approach is to start with a suitable benzothiazine precursor and introduce the bromine atom through a bromination reaction. The carbonitrile group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the azepino ring system through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups depending on the nucleophile or electrophile used .
Scientific Research Applications
2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
Compared to these similar compounds, 2-bromo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide is unique due to the presence of the bromine atom and the carbonitrile group, which can impart different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C14H13BrN2O2S |
---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
2-bromo-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile |
InChI |
InChI=1S/C14H13BrN2O2S/c15-10-5-6-13-12(8-10)17-7-3-1-2-4-11(17)14(9-16)20(13,18)19/h5-6,8H,1-4,7H2 |
InChI Key |
XTXLGGAQQPGPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(S(=O)(=O)C3=C(N2CC1)C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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